2-クロロ-N,N-ジエチルアセトアミド

概要

説明

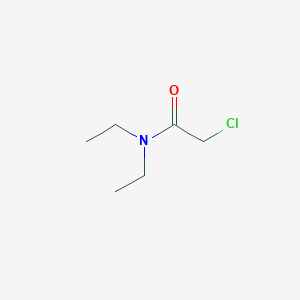

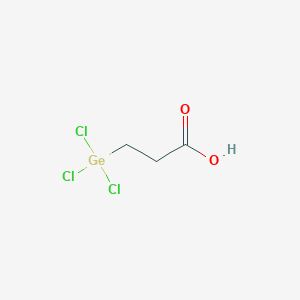

2-Chloro-N,N-diethylacetamide (2-Cl-DEA) is an organic compound that is used in various scientific research applications. It is a derivative of acetamide and has a molecular formula of C7H13ClN2O. 2-Cl-DEA is a colorless solid at room temperature and is soluble in water, ethanol, and acetone. It is a versatile compound that has many different applications in the laboratory, including use in organic synthesis, catalysis, and as a reagent in various biochemical and physiological studies.

科学的研究の応用

カリックスアレンアミドの合成

2-クロロ-N,N-ジエチルアセトアミド: はカリックスアレンアミドの調製に使用されます . カリックスアレンアミドは、様々なイオンや分子とのホスト-ゲスト錯体を形成する能力があるため、超分子化学の分野で重要です。この特性は、センサー設計、分子認識、および分離プロセスで利用されています。

拡張キャビティマクロサイクルの生成

この化合物は、アミドカリックス4ピロールマクロサイクルをスーパー拡張キャビティで合成する際に役立ちます . これらのマクロサイクルは、大きな薬物分子をカプセル化して分解から保護し、放出を制御できるため、ドラッグデリバリーシステムでの潜在的な用途があります。

マイクロ波支援有機合成

研究者は、2-クロロ-N,N-ジエチルアセトアミドをマイクロ波支援有機合成に使用して、3-シアノ-N,N-ジエチル-4-(4-メトキシフェノイル)-4-オキソブタンアミドを作成しました . この方法は、効率性と反応時間の短縮が評価されており、従来の合成方法に対するより環境に優しい代替手段となっています。

テトラキスカリックスアレンの合成

この化合物は、5-ブロモ-25,26,27,28-テトラキス[(N,N-ジエチルアミノカルボニル)-メトキシ]カリックス4アレン . これらのテトラキスカリックスアレンは、結合特性と分子機械およびデバイスの構築における潜在的な用途について研究されています。

農業への応用

農業では、2-クロロ-N,N-ジエチルアセトアミドは、成長調節剤または殺虫剤として作用する化合物の合成に使用される可能性があります . 各種官能基との反応性により、標的とする農薬の製造において汎用性の高い中間体となります。

環境科学研究

この化学物質は、環境科学においても関連しており、汚染物質を検出するためのセンサーの開発、または環境汚染物質の分解を助ける化合物の合成に使用される可能性があります .

製薬研究

製薬研究では、2-クロロ-N,N-ジエチルアセトアミドは、幅広い医薬品の合成のための貴重な中間体です。 様々な化学反応を起こす能力により、新薬の開発における重要な成分となっています .

材料科学

最後に、材料科学におけるこの化合物の役割を見落とすことはできません。 これは、ポリマーの特性を変更したり、強度や耐薬品性などの特定の特性を持つ新しい材料を作成するために使用できます .

作用機序

Target of Action

2-Chloro-N,N-diethylacetamide is a chemical compound with the formula C6H12ClNO It is suggested that it may have an impact on the respiratory system .

Mode of Action

It is known that the compound interacts with its targets to exert its effects

Biochemical Pathways

It has been used in the synthesis of various compounds, indicating that it may play a role in several biochemical reactions .

Result of Action

It has been used in the synthesis of various compounds, suggesting that it may have a range of effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQUWTMMFMJEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062326 | |

| Record name | Acetamide, 2-chloro-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-36-8 | |

| Record name | Chloro-N,N-diethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-chloroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N,N-diethylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-chloro-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-diethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N,N-DIETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TK444LD3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Chloro-N,N-diethylacetamide used in the synthesis of complex molecules?

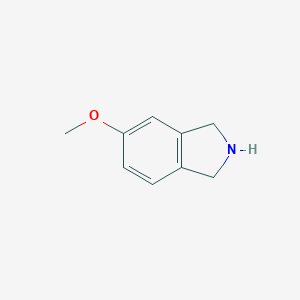

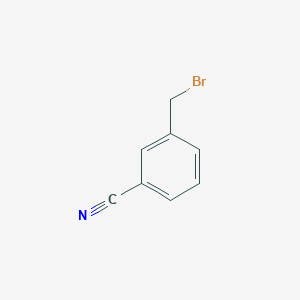

A: 2-Chloro-N,N-diethylacetamide serves as a versatile reagent for introducing N,N-diethylacetamide groups into target molecules. For example, it's utilized in synthesizing spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, a class of compounds exhibiting antifungal activity against Candida albicans []. It's also a key component in synthesizing N,N-Diethyl-7-indolyloxyacetamide [], showcasing its utility in constructing indole-based structures with potential biological relevance.

Q2: How does the introduction of N,N-diethylacetamide fragments affect the fluorescence properties of thiacalixarenes?

A: Studies have demonstrated that incorporating N,N-diethylacetamide fragments at the lower rim of 1,3-disubstituted p-tert-butyl thiacalix[4]arenes leads to enhanced fluorescence intensity []. This suggests that the presence of these fragments influences the electronic environment of the macrocycle, potentially by altering energy levels or promoting radiative decay pathways, ultimately affecting fluorescence emission.

Q3: What factors influence the chemo- and stereoselectivity of reactions involving 2-Chloro-N,N-diethylacetamide with thiacalixarenes?

A: Research indicates that both the nature of the base employed and the position of the anthraquinone fragment relative to the amide group within the thiacalixarene molecule play crucial roles in determining the reaction outcome []. For instance, using 2-Chloro-N,N-diethylacetamide with a 1-amidoanthraquinone derivative yields tetrasubstituted products, while the 2-amidoanthraquinone derivative leads to trisubstituted macrocycles. This highlights the importance of carefully considering both steric and electronic factors when designing reactions involving these complex molecules.

Q4: Are there any known analytical methods for detecting and quantifying 2-Chloro-N,N-diethylacetamide, particularly in pharmaceutical contexts?

A: Yes, a highly sensitive and specific Liquid chromatography coupled with tandem mass spectrometric detection (LC-MS/MS) method has been developed and validated for quantifying 2-Chloro-N,N’-diethylacetamide (CDEA), identified as a genotoxic impurity, in Entacapone drug substances []. This underscores the importance of stringent quality control in pharmaceutical development and manufacturing to ensure product safety.

Q5: What are the implications of identifying 2-Chloro-N,N’-diethylacetamide as a genotoxic impurity in pharmaceuticals like Entacapone?

A: The presence of a genotoxic impurity like CDEA raises concerns due to its potential to cause DNA damage, potentially leading to mutations and increasing cancer risk. Detecting and quantifying such impurities is paramount during drug development []. This finding emphasizes the need for robust analytical methods and strict manufacturing processes to minimize genotoxic impurity levels and safeguard patient health.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)